MYCi975 is a synthetic small molecule that acts as a direct inhibitor of the MYC transcription factor. [] It is classified as an antineoplastic agent due to its ability to inhibit the growth of cancer cells. [] MYCi975 is primarily used in preclinical research to study the role of MYC in cancer development and progression, and to evaluate its potential as a therapeutic target. []
MYCi975 directly binds to MYC within cells and disrupts the formation of the MYC/MAX heterodimer, a complex essential for MYC's transcriptional activity. [] This binding inhibits MYC-regulated gene expression, leading to the suppression of various cellular processes, including proliferation and migration. [] MYCi975 also enhances the phosphorylation of MYC at threonine-58, leading to increased proteasomal degradation of MYC. []
7.1 Cancer Research:* Investigating MYC's role in tumorigenesis: MYCi975 has been used to study MYC's function in various cancer models, including multiple myeloma [, ], acute leukemia [], neuroblastoma [], and head and neck squamous cell carcinoma (HNSCC). [, ] * Evaluating MYC as a therapeutic target: MYCi975 has shown promising anti-tumor effects in preclinical models of various cancers, highlighting its potential as a therapeutic agent. [, , , ]
7.2 Specific Applications in Different Cancer Types:* Multiple Myeloma: MYCi975 exhibits strong anti-MM effects in both immunomodulatory drug (IMiD)-naïve and IMiD-refractory samples. [] It enhances the cytotoxic functions of memory CD8+ T cells and shows synergy with pomalidomide in IMiD-refractory samples. [] * HNSCC: MYCi975 eliminates cancer stem cells, prevents metastasis, and overcomes cisplatin resistance in preclinical HNSCC models. [] It also induces tumor cell-intrinsic immune responses and promotes CD8+ T cell infiltration. [, ]* Acute Leukemia: MYCi975 suppresses the growth of various acute leukemia cell lines, including those derived from acute myeloid leukemia, B-lymphoblastic leukemia, and NOTCH1-mutated T-lymphoblastic leukemia (T-ALL). []* Neuroblastoma: MYCi975 inhibits neuroblastoma cell proliferation and migration in vitro. [] It also depletes MYC and reduces ALCAM expression, a cell adhesion molecule overexpressed in neuroblastoma. []* Triple-Negative Breast Cancer: MYCi975 has been investigated as a potential therapeutic agent for triple-negative breast cancer, but details are limited in the provided literature. []
7.3 Immunotherapy:* Enhancing Anti-PD1 Immunotherapy: MYCi361, a related compound, sensitizes tumors to anti-PD1 immunotherapy by inducing immunogenic cell death and increasing tumor-infiltrating lymphocytes. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2